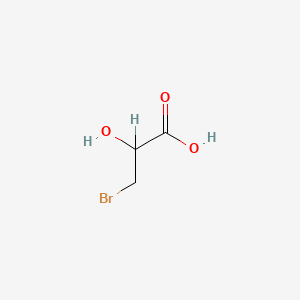

3-Bromo-2-hydroxypropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159402. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKORLVILOUWVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32777-03-0 | |

| Record name | 3-Bromolactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032777030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32777-03-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOLACTIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24IBD46Q2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-hydroxypropanoic acid, also known as 3-bromolactic acid, is a halogenated derivative of lactic acid. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, along with a reactive bromine atom, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role in biomedical research as a potential enzyme inhibitor.

Chemical and Physical Properties

This compound is a chiral molecule that can exist as two enantiomers, (R)- and (S)-3-bromo-2-hydroxypropanoic acid, or as a racemic mixture. Its properties are influenced by the presence of the electronegative bromine atom and the hydrophilic carboxylic acid and hydroxyl groups.

Core Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Bromolactic acid | [1] |

| CAS Number | 32777-03-0 (for racemic mixture) | [2] |

| Molecular Formula | C₃H₅BrO₃ | [2] |

| Molecular Weight | 168.97 g/mol | [2] |

| Appearance | Off-white solid | [1] |

| Boiling Point | 314 °C at 760 mmHg (Predicted) | [2] |

| Density | 2.017 g/cm³ (Predicted) | [2] |

| Flash Point | 143.7 °C (Predicted) | [2] |

| Solubility | Soluble in chloroform and methanol | [1] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes, primarily involving the modification of readily available precursors like lactic acid or serine.

Key Synthesis Routes

-

Bromination of Lactic Acid: This method involves the direct bromination of lactic acid. The reaction conditions can be controlled to favor the introduction of a bromine atom at the 3-position.[1]

-

Enzymatic Conversion from 2-Bromopyruvate: Biocatalytic methods offer a stereoselective route to specific enantiomers of this compound.[1]

-

Deaminohalogenation of Serine: This classic transformation involves the conversion of the amino group of serine into a hydroxyl group and the introduction of a bromine atom.

Chemical Reactivity

The chemical behavior of this compound is dictated by its three functional groups:

-

Carboxylic Acid: Undergoes typical reactions of carboxylic acids, such as esterification and amide formation.

-

Hydroxyl Group: Can be oxidized to a ketone or participate in ether formation.

-

Bromine Atom: Acts as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups.[3]

Experimental Protocols

Synthesis via Bromination of 2-Hydroxypropanoic Acid (Lactic Acid)

A general laboratory-scale protocol for the synthesis of a related compound, (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid, involves the electrophilic bromination of 2-hydroxy-2-methylpropanoic acid. This can be adapted for the synthesis of this compound from lactic acid.

Materials:

-

2-Hydroxypropanoic acid (Lactic Acid)

-

Bromine (Br₂)

-

Acetic acid

-

Water

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-hydroxypropanoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine in acetic acid to the cooled solution with constant stirring over a period of 4-6 hours.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

The reaction mixture is then subjected to hydrolysis, typically by the addition of an aqueous solution of sodium hydroxide, to yield the sodium salt of the brominated acid.

-

The aqueous solution is then acidified with concentrated hydrochloric acid to precipitate the free this compound.

-

The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.[3]

Biological Activity and Signaling Pathways

This compound has garnered interest for its potential biological activities, particularly as an enzyme inhibitor.

Inhibition of Lactate Dehydrogenase (LDH)

Lactate dehydrogenase is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). By converting pyruvate to lactate, LDH allows for the regeneration of NAD+, which is essential for continued glycolysis. Inhibition of LDH is therefore a potential therapeutic strategy to disrupt cancer cell metabolism.[4]

3-Bromolactic acid has been shown to inhibit lactate dehydrogenase.[1] While the precise mechanism for this specific molecule is not fully elucidated in the provided search results, inhibitors of LDH often act as substrate analogs, binding to the active site and preventing the binding of pyruvate or lactate.

Below is a conceptual workflow illustrating the role of LDH in glycolysis and the point of inhibition.

Caption: Inhibition of Lactate Dehydrogenase in the Glycolytic Pathway.

Safety and Handling

As a brominated carboxylic acid, this compound should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the search results, general precautions for corrosive and irritant chemicals should be followed.

-

Causes skin irritation (H315) and serious eye irritation (H319). [5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.[6][7]

Conclusion

This compound is a valuable synthetic intermediate with emerging applications in biomedical research. Its ability to be synthesized from common starting materials and its potential to modulate key metabolic enzymes like lactate dehydrogenase make it a compound of significant interest for further investigation, particularly in the context of drug development for metabolic diseases and cancer. Further research is needed to fully characterize its physical and toxicological properties and to elucidate the precise mechanisms of its biological activity.

References

- 1. Buy this compound | 32777-03-0 [smolecule.com]

- 2. chemnet.com [chemnet.com]

- 3. (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 106089-20-7 | Benchchem [benchchem.com]

- 4. Inhibition of lactic dehydrogenase as a way to increase the anti-proliferative effect of multi-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | C4H7BrO3 | CID 10582468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

3-Bromo-2-hydroxypropanoic acid molecular structure and formula

An In-depth Technical Guide to 3-Bromo-2-hydroxypropanoic Acid

Introduction

This compound, also known as 3-bromolactic acid, is an organic compound of significant interest in biochemical research and synthetic chemistry.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom, makes it a versatile building block for the synthesis of more complex molecules and a useful tool for studying enzymatic reactions.[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in enzyme inhibition.

Molecular Structure and Formula

This compound is a derivative of propanoic acid. The molecule consists of a three-carbon backbone. The first carbon is part of the carboxylic acid group (-COOH). The second carbon (alpha-carbon) is chiral and is attached to a hydroxyl group (-OH). The third carbon (beta-carbon) is attached to a bromine atom (-Br).

Chemical Formula: C₃H₅BrO₃[1][2][3]

** IUPAC Name:** this compound[1][3]

Synonyms: 3-bromolactic acid, β-bromolactic acid[1][3]

Molecular Structure:

Caption: Ball-and-stick model of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 168.97 g/mol | [1][2] |

| Density | 2.017 g/cm³ | [2] |

| Boiling Point | 314 °C at 760 mmHg | [2] |

| Flash Point | 143.7 °C | [2] |

| Vapour Pressure | 4.13E-05 mmHg at 25°C | [2] |

| Refractive Index | 1.551 | [2] |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble in chloroform and methanol | [1] |

Spectroscopic Data: Characterization of this compound is typically performed using spectroscopic methods.[1] Infrared (IR) spectroscopy would confirm the presence of a broad -OH stretch from the hydroxyl group and carboxylic acid around 3200 cm⁻¹, and a sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹.[4] Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information, and mass spectrometry would confirm the molecular weight.[1]

Experimental Protocols

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. Two common approaches are detailed below.

1. Bromination of Lactic Acid: This method involves the direct bromination of lactic acid. A common procedure is the Hell-Volhard-Zelinsky reaction, which typically involves reacting the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide.

-

Materials: Lactic acid, Bromine, Red phosphorus (or PBr₃).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add lactic acid and a catalytic amount of red phosphorus.

-

Slowly add bromine to the mixture while stirring. The reaction is exothermic and should be cooled in an ice bath.

-

After the addition is complete, gently heat the mixture to complete the reaction.

-

Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.

-

The product can then be extracted with a suitable organic solvent and purified by distillation or recrystallization.

-

2. Deaminohalogenation of D,L-Serine: This method utilizes the amino acid serine as a starting material. The amino group is converted to a diazonium salt, which is then displaced by a bromide ion.

-

Materials: D,L-Serine, Sodium nitrite, Hydrobromic acid.

-

Procedure:

-

Dissolve D,L-serine in an aqueous solution of hydrobromic acid and cool the mixture in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the cooled serine solution with vigorous stirring. The temperature should be maintained below 5 °C to ensure the stability of the diazonium intermediate.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

The product can be isolated by extraction with an organic solvent, followed by drying and removal of the solvent. Further purification can be achieved by chromatography or recrystallization.[5]

-

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound serves as a valuable tool in various scientific applications.

-

Enzyme Inhibition: It is known to be an inhibitor of certain enzymes, such as lactate dehydrogenase.[1] Its structural similarity to lactic acid allows it to act as a substrate analog, binding to the active site of the enzyme and preventing the binding of the natural substrate.[1] This property is particularly useful in studying metabolic pathways.[1]

The inhibitory action on lactate dehydrogenase can be visualized as follows:

Caption: Mechanism of lactate dehydrogenase inhibition by this compound.

-

Synthetic Chemistry: Due to its multiple functional groups, it is a useful intermediate in the synthesis of other organic compounds.[1] The bromine atom can be displaced in nucleophilic substitution reactions, and the hydroxyl and carboxylic acid groups can undergo various transformations.

-

Antimicrobial Research: Some studies have explored the potential antimicrobial properties of this compound against various bacteria and fungi.[1] However, more research is needed to establish its efficacy and safety for any potential therapeutic applications.[1]

Conclusion

This compound is a multifaceted molecule with important applications in both biochemical research and organic synthesis. Its ability to act as an enzyme inhibitor makes it a valuable tool for studying metabolic processes. Furthermore, its chemical reactivity allows for its use as a building block in the synthesis of a variety of other compounds. The detailed information provided in this guide serves as a comprehensive resource for researchers and professionals working with this compound.

References

Spectroscopic Profile of 3-bromo-2-hydroxypropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromo-2-hydroxypropanoic acid. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the functional groups present in the molecule: a carboxylic acid, a secondary alcohol, and a primary alkyl bromide.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H | The chemical shift of the carboxylic acid proton is highly variable and depends on concentration and solvent. |

| -CH(OH)- | 4.2 - 4.5 | Doublet of doublets (dd) | 1H | This proton is coupled to the protons on the adjacent CH₂Br group. |

| -CH₂Br | 3.6 - 3.9 | Multiplet | 2H | These protons are diastereotopic and will appear as a complex multiplet due to coupling with the -CH(OH)- proton. |

| -OH | 2.0 - 5.0 | Singlet (broad) | 1H | The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Carbon Atom | Chemical Shift (δ, ppm) | Notes |

| -C OOH | 170 - 185 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[1] |

| -C H(OH)- | 65 - 75 | The carbon attached to the hydroxyl group is deshielded. |

| -C H₂Br | 30 - 40 | The carbon attached to the bromine atom is deshielded due to the inductive effect of the halogen. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[1] |

| O-H stretch (Alcohol) | 3200-3600 | Broad | This absorption may be obscured by the broad carboxylic acid O-H stretch. |

| C-H stretch | 2850-3000 | Medium | Alkyl C-H stretching. |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong | The carbonyl stretch is a very strong and sharp absorption.[1] |

| C-O stretch | 1050-1250 | Medium | C-O stretching vibrations for the alcohol and carboxylic acid. |

| C-Br stretch | 500-600 | Medium-Strong | The carbon-bromine stretch appears in the fingerprint region. |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z Ratio | Notes |

| [M]⁺, [M+2]⁺ | 168, 170 | The molecular ion peaks will appear as a pair with approximately equal intensity (1:1 ratio) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[2][3] |

| [M-H₂O]⁺ | 150, 152 | Loss of a water molecule from the molecular ion. |

| [M-Br]⁺ | 89 | Loss of the bromine atom. |

| [COOH]⁺ | 45 | Fragment corresponding to the carboxyl group. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on available laboratory equipment and safety guidelines.

Synthesis Protocol: Bromination of 2-Hydroxypropanoic Acid (Lactic Acid)

A common method for the synthesis of this compound is the bromination of lactic acid.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve 2-hydroxypropanoic acid in a suitable solvent such as glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂) in the same solvent from the dropping funnel with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Extract the product into an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher). For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron ionization (EI) is a common method for fragmentation analysis. The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 3-Bromo-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxypropanoic acid, a halogenated organic acid with potential applications in scientific research and drug development. This document details its chemical identity, physicochemical properties, proposed synthesis and experimental protocols, and potential biological activities.

Chemical Identity and Properties

This compound, also known by synonyms such as 3-bromolactic acid, is a propanoic acid derivative containing both a bromine atom and a hydroxyl group.[1] Its chemical structure and properties make it a subject of interest for various chemical and biological studies.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 32777-03-0[1] |

| IUPAC Name | This compound |

| Synonyms | 3-bromolactic acid, 3-bromolactate, propanoic acid, 3-bromo-2-hydroxy-[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₅BrO₃ | [1] |

| Molecular Weight | 168.974 g/mol | [1] |

| Density | 2.017 g/cm³ | [1] |

| Boiling Point | 314°C at 760 mmHg | [1] |

| Flash Point | 143.7°C | [1] |

| Vapour Pressure | 4.13E-05mmHg at 25°C | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively reported in publicly available literature. However, based on established chemical principles and general laboratory procedures, the following sections outline plausible methodologies.

Synthesis of this compound

A common method for the synthesis of α-halo-β-hydroxy acids is through the halohydrin formation from α,β-unsaturated acids. The following is a representative protocol for the synthesis of this compound from acrylic acid.

Materials:

-

Acrylic acid

-

N-bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve acrylic acid in a mixture of DMSO and water.

-

Cool the solution in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) to the cooled solution in portions while stirring. The use of NBS provides a controlled release of bromine.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product into diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms using the broth microdilution method.

Materials:

-

This compound

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

-

Prepare a standardized inoculum of each microorganism.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism in medium without the compound) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature and duration for each microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Lactate Dehydrogenase (LDH) Inhibition Assay

The inhibitory effect of this compound on the enzyme lactate dehydrogenase (LDH) can be evaluated using a colorimetric assay that measures the reduction of NAD+ to NADH.

Materials:

-

This compound

-

Purified lactate dehydrogenase (LDH) enzyme

-

L-lactic acid (substrate)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound.

-

In a 96-well plate, add the assay buffer, NAD+, and different concentrations of the test compound.

-

Initiate the reaction by adding the LDH enzyme to the wells.

-

Immediately after, add the substrate (L-lactic acid) to all wells.

-

Measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

The inhibitory activity can be expressed as the concentration of the compound that causes 50% inhibition (IC50) of the enzyme activity.

Quantitative Data

Table 3: Illustrative Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available |

| Candida albicans | Data not available |

Table 4: Illustrative Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibition Parameter | Value |

| Lactate Dehydrogenase A | IC50 (µM) | Data not available |

| Lactate Dehydrogenase A | Ki (µM) | Data not available |

Logical Workflow for Compound Synthesis and Screening

As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a general workflow for the synthesis, characterization, and biological screening of a novel chemical entity like this compound.

Caption: Workflow for Synthesis and Biological Evaluation.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Bromolactic Acid and Related Bromo-Aliphatic Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific physical and chemical characteristics of 3-bromolactic acid is limited. This guide provides the available information for 3-bromolactic acid and supplements it with comprehensive data for the closely related and structurally similar compounds, bromoacetic acid and 3-bromopropionic acid. The methodologies and characteristics of these related compounds provide a strong predictive framework for understanding 3-bromolactic acid.

Physical and Chemical Properties

The physical and chemical properties of small-molecule organic acids are fundamental to their application in research and drug development, influencing factors such as solubility, reactivity, and bioavailability.

Structural Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |

| 3-Bromolactic Acid | C₃H₅BrO₃ | 168.97 | C(C(C(=O)O)O)Br |

| Bromoacetic Acid | C₂H₃BrO₂ | 138.95 | C(C(=O)O)Br[1] |

| 3-Bromopropionic Acid | C₃H₅BrO₂ | 152.97 | C(CBr)C(=O)O |

Physical Properties

The physical state, melting and boiling points, and solubility are critical parameters for handling, formulation, and experimental design. Bromoacetic acid, for instance, appears as colorless crystals.[1]

| Property | 3-Bromolactic Acid | Bromoacetic Acid | 3-Bromopropionic Acid |

| Melting Point | Data not available | 46-51 °C[1][2][3][4] | 62.5 °C |

| Boiling Point | Data not available | 208 °C[1][2][3][4] | 203 °C |

| Density | Data not available | 1.934 g/cm³[1][2] | 1.47 g/cm³ |

| Solubility | Data not available | Miscible in water; Soluble in ethanol, ether, acetone, benzene. | Soluble in water, ethanol, ether |

| pKa | Data not available | 2.69 - 2.89[5] | 4.01 |

| Vapor Pressure | Data not available | 0.119 mmHg @ 25 °C[1] | Data not available |

| Flash Point | Data not available | 110-113 °C (closed cup)[1][6] | >110 °C |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum (typically 10-12 ppm).[7] Protons on carbons adjacent to the carboxylic acid group typically resonate in the 2-3 ppm region.[7] The presence of the electronegative bromine atom will further deshield adjacent protons, shifting their signals further downfield.

-

¹³C NMR : The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears in the 160-180 ppm region of the spectrum.[7] The carbon atom bonded to the bromine will also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of a bromo-aliphatic carboxylic acid would be characterized by:

-

A very broad O-H stretching absorption from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O (carbonyl) stretching absorption around 1700-1725 cm⁻¹.

-

A C-Br stretching absorption, which is typically found in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry

In mass spectrometry, short-chain carboxylic acids often show fragmentation patterns corresponding to the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[7] The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in nearly a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of similar intensity.

Chemical Characteristics and Reactivity

Bromo-aliphatic carboxylic acids are versatile reagents in organic synthesis due to the presence of two reactive functional groups: the carboxylic acid and the carbon-bromine bond.

Acidity

Like other carboxylic acids, 3-bromolactic acid is expected to be acidic and will donate a proton from its hydroxyl group in the presence of a base. The electron-withdrawing effect of the bromine atom increases the acidity of the carboxylic acid compared to its non-brominated counterpart.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of reactions, including:

-

Esterification : Reaction with an alcohol in the presence of an acid catalyst to form an ester.

-

Amide formation : Reaction with an amine to form an amide, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).

-

Reduction : Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Reactivity of the Carbon-Bromine Bond

The C-Br bond is susceptible to nucleophilic substitution, where the bromide ion acts as a good leaving group. This allows for the introduction of a wide range of functional groups.

Caption: General reactivity of bromo-carboxylic acids.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for scientific research. The following sections describe methodologies for the synthesis and analysis of bromo-aliphatic carboxylic acids.

Synthesis of Bromoacetic Acid (Hell-Volhard-Zelinsky Reaction)

A common method for the synthesis of α-bromo acids is the Hell-Volhard-Zelinsky reaction.[8] This method involves the bromination of a carboxylic acid at the α-carbon.

Materials:

-

Acetic acid

-

Bromine

-

Red phosphorus (catalyst)

Procedure:

-

Acetic acid is treated with bromine in the presence of a catalytic amount of red phosphorus.[8]

-

The red phosphorus reacts with bromine to form phosphorus tribromide (PBr₃) in situ.[8]

-

PBr₃ converts the carboxylic acid to an acyl bromide.

-

The acyl bromide enolizes, and the enol form reacts with bromine to give the α-bromo acyl bromide.

-

Hydrolysis of the α-bromo acyl bromide yields the final product, bromoacetic acid.

Synthesis of 3-Bromopropionic Acid

3-Bromopropionic acid can be synthesized by the addition of hydrogen bromide (HBr) to acrylic acid.[9]

Materials:

-

Acrylic acid

-

Hydrogen bromide

Procedure:

-

Acrylic acid is reacted with hydrogen bromide.[9]

-

The reaction proceeds via an addition mechanism across the double bond.

-

The reaction temperature is typically controlled between 30-120 °C.[9]

-

The progress of the reaction can be monitored by chromatography.[9]

Caption: General workflow for synthesis and analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. Bromoacetic acid and other haloacetic acids can be analyzed by reverse-phase HPLC.[10]

Example HPLC Conditions for Bromoacetic Acid Analysis: [10]

-

Column: Newcrom B, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile/Water (10/90) with an ammonium formate buffer at pH 3.0

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 200 nm or Charged Aerosol Detector (CAD)

This method can be adapted for the analysis of 3-bromolactic acid, although optimization of the mobile phase composition and gradient may be required to achieve optimal separation from impurities or other analytes.

Biological and Toxicological Considerations

The biological activity and toxicological profile of a compound are of paramount importance in drug development and environmental science.

-

Toxicity: Bromoacetic acid is known to be toxic and corrosive.[1] It can cause severe burns upon contact with skin and eyes.[5] It is also toxic by inhalation and ingestion.[11]

-

Environmental Impact: Bromoacetic acid can form as a disinfection by-product in drinking water when chlorine reacts with natural organic matter in the presence of bromide.[12] It has been shown to be toxic to aquatic organisms, such as estuarine phytoplankton.[12]

-

Mechanism of Action: At a cellular level, bromoacetic acid has been shown to induce DNA damage, particularly double-strand breaks, and to modulate the expression of genes involved in DNA repair and cell cycle regulation in human cells.[13]

While specific studies on the biological activity of 3-bromolactic acid are not widely available, its structural similarity to other halo-acids suggests that it may exhibit similar toxicological properties and should be handled with appropriate safety precautions.

Conclusion

This technical guide has summarized the key physical and chemical characteristics of 3-bromolactic acid and its close structural analogs, bromoacetic acid and 3-bromopropionic acid. While data for 3-bromolactic acid itself is sparse, the properties and experimental protocols associated with related bromo-aliphatic carboxylic acids provide a valuable foundation for researchers and scientists. The high reactivity of both the carboxylic acid and the carbon-bromine bond makes these compounds useful intermediates in organic synthesis. However, their potential toxicity necessitates careful handling and consideration of their environmental and biological impact. Further research into the specific properties and activities of 3-bromolactic acid is warranted to fully elucidate its potential applications and risks.

References

- 1. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. ez.restek.com [ez.restek.com]

- 4. Bromoacetic acid | 79-08-3 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainly.in [brainly.in]

- 9. CN1365963A - Process for preparing 3-bromopropionic acid - Google Patents [patents.google.com]

- 10. Bromoacetic acid | SIELC Technologies [sielc.com]

- 11. chembk.com [chembk.com]

- 12. Ecotoxicology of bromoacetic acid on estuarine phytoplankton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.illinois.edu [experts.illinois.edu]

Potential Research Applications of 3-Bromo-2-hydroxypropanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-hydroxypropanoic acid, a halogenated derivative of lactic acid, is a versatile molecule with significant potential in various research and development domains. Its structural similarity to metabolic intermediates and the presence of reactive functional groups make it a valuable tool for investigating cellular processes and a promising building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding and potential research applications of this compound, with a focus on its synthesis, and its emerging roles in cancer and antimicrobial research. Detailed experimental protocols and visual representations of relevant biological pathways are included to facilitate further investigation into this promising compound.

Chemical Properties and Synthesis

This compound (also known as 3-bromolactic acid) is an organic compound with the molecular formula C₃H₅BrO₃.[1] It possesses a chiral center at the C-2 carbon, and its properties and biological activity can be stereospecific. The presence of a carboxylic acid, a hydroxyl group, and a bromine atom provides multiple sites for chemical modification and interaction with biological targets.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₅BrO₃ | [1] |

| Molar Mass | 168.97 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble in chloroform and methanol | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the bromination of lactic acid or its derivatives. The Hell-Volhard-Zelinsky reaction is a classical method for the α-halogenation of carboxylic acids and can be adapted for this synthesis.

Experimental Protocol: Synthesis via Bromination of 2-Hydroxypropanoic Acid (Lactic Acid)

Disclaimer: This is a generalized protocol and may require optimization.

Materials:

-

2-Hydroxypropanoic acid (Lactic acid)

-

Bromine (Br₂)

-

Red phosphorus (catalyst)

-

Anhydrous solvent (e.g., carbon tetrachloride)

-

Hydrolysis agent (e.g., water)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2-hydroxypropanoic acid and a catalytic amount of red phosphorus in an anhydrous solvent is prepared.

-

Bromine is added dropwise to the mixture with constant stirring. The reaction is typically initiated with gentle heating.

-

After the addition of bromine is complete, the reaction mixture is refluxed until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, and the excess bromine is removed.

-

The resulting acyl bromide is carefully hydrolyzed by the slow addition of water.

-

The product, this compound, is then extracted from the aqueous mixture using an organic solvent.

-

The organic layer is washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Workflow for Synthesis of this compound

References

An In-depth Technical Guide to 3-Bromo-2-hydroxypropanoic Acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-hydroxypropanoic acid, a halogenated derivative of lactic acid, has been a compound of interest in organic synthesis and biochemical research. This technical guide provides a comprehensive overview of its discovery, historical synthetic methodologies, modern experimental protocols, and its role as a tool in studying metabolic pathways. Particular emphasis is placed on its interaction with lactate dehydrogenase. This document consolidates key quantitative data, detailed experimental procedures, and visual representations of relevant chemical and biological processes to serve as a valuable resource for researchers in the field.

Discovery and History

The discovery of this compound is intrinsically linked to the development of one of the fundamental reactions in organic chemistry: the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction, which allows for the α-halogenation of carboxylic acids, was developed in the late 19th century through the independent work of three chemists: Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky.

The key publications that laid the groundwork for the synthesis of α-halo acids are:

-

Carl Magnus von Hell (1881): His initial work on the bromination of organic acids was published in Berichte der deutschen chemischen Gesellschaft.

-

Jacob Volhard (1887): Volhard's contribution, which significantly improved the methodology, was detailed in Justus Liebigs Annalen der Chemie.

-

Nikolay Zelinsky (1887): Zelinsky's independent work on the same reaction was also published in Berichte der deutschen chemischen Gesellschaft.

While these seminal papers describe the general method for α-halogenation, the first specific synthesis of this compound (also known as 3-bromolactic acid) involved the application of this reaction to lactic acid (2-hydroxypropanoic acid). The hydroxyl group in lactic acid presented a challenge, but the principles of the HVZ reaction were adapted to achieve the desired bromination at the 3-position.

Physicochemical Properties

Here are the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₃H₅BrO₃ |

| Molecular Weight | 168.97 g/mol |

| CAS Number | 32777-03-0 |

| Appearance | Off-white solid |

| Melting Point | 89-94 °C |

| Solubility | Soluble in chloroform and methanol |

| pKa | 2.49 ± 0.10 (Predicted) |

Synthesis of this compound

The primary method for the synthesis of this compound remains the bromination of 2-hydroxypropanoic acid (lactic acid).

Experimental Protocol: Bromination of Lactic Acid

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2-Hydroxypropanoic acid (Lactic acid)

-

Bromine (Br₂)

-

Red phosphorus (catalyst)

-

Anhydrous solvent (e.g., carbon tetrachloride or acetic acid)

-

Apparatus for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2-hydroxypropanoic acid and a catalytic amount of red phosphorus is prepared in an anhydrous solvent.

-

The mixture is heated to reflux.

-

Bromine is added dropwise from the dropping funnel to the refluxing mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

After the addition of bromine is complete, the reaction mixture is refluxed for several hours until the evolution of hydrogen bromide gas ceases.

-

The reaction mixture is then cooled to room temperature.

-

The crude product is purified by distillation under reduced pressure.

Expected Yield: The yield of this reaction can vary depending on the specific conditions but is typically in the range of 60-80%.

Characterization Data

| Technique | Observed Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | The spectrum is expected to show a triplet for the CH₂Br protons, a quartet for the CH(OH) proton, and a broad singlet for the COOH proton. The chemical shifts will be influenced by the solvent and concentration. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | The spectrum will show three distinct carbon signals corresponding to the carboxylic acid carbon (downfield), the carbon bearing the hydroxyl group, and the carbon bearing the bromine atom. |

| IR Spectroscopy (KBr) | The spectrum will exhibit a broad absorption band in the region of 3500-2500 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid and hydroxyl group, a sharp peak around 1720 cm⁻¹ for the C=O stretching of the carboxylic acid, and C-Br stretching in the fingerprint region. |

Biological Significance and Applications

This compound has been primarily utilized in biochemical research as a substrate analog and enzyme inhibitor, particularly for studying metabolic pathways involving propanoic acid derivatives.[1]

Enzyme Inhibition: Lactate Dehydrogenase

One of the most studied applications of this compound is its role as an inhibitor of lactate dehydrogenase (LDH).[2] LDH is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with the concomitant interconversion of NADH and NAD⁺.

Mechanism of Inhibition:

This compound acts as a competitive inhibitor of LDH with respect to its natural substrate, lactate. Its structural similarity allows it to bind to the active site of the enzyme, thereby preventing the binding of lactate. The presence of the bulky bromine atom at the 3-position is thought to interfere with the catalytic activity of the enzyme.

The inhibitory effect of 3-bromolactic acid on LDH can be studied using standard enzyme kinetics experiments, such as those described by Powers et al. (2007), where the initial reaction rates are measured at various substrate concentrations in the presence and absence of the inhibitor.[3] This allows for the determination of kinetic parameters like the Michaelis-Menten constant (Km) and the inhibition constant (Ki).

Signaling Pathway Diagram

The following diagram illustrates the role of lactate dehydrogenase in the metabolic pathway and the inhibitory action of this compound.

Caption: Inhibition of Lactate Dehydrogenase by this compound.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of the compound.

Conclusion

This compound, a compound with a rich history rooted in the foundational principles of organic chemistry, continues to be a valuable tool for modern biochemical research. Its synthesis, primarily achieved through the bromination of lactic acid, is well-established. The primary significance of this compound lies in its ability to act as a competitive inhibitor of lactate dehydrogenase, providing a means to study the kinetics and mechanism of this crucial metabolic enzyme. This guide has provided a detailed overview of its discovery, synthesis, and biological applications, intended to support the work of researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-2-hydroxypropanoic acid. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.

Stability Profile

This compound is susceptible to degradation under various conditions. Its stability is influenced by factors such as hydrolysis, light, and temperature. Understanding these sensitivities is key to preserving the compound's quality. The α-bromo carboxylic acid moiety is particularly prone to hydrolysis[1]. Brominated compounds are also often sensitive to UV light, which can lead to photodegradation[1]. Furthermore, heating can cause decomposition, potentially leading to a violent rupture of containers and the emission of corrosive fumes[2].

Table 1: Stability Profile of this compound

| Factor | Effect on Stability | Potential Decomposition Products | Mitigation Strategy |

| Hydrolysis | The α-bromo carboxylic acid group is susceptible to hydrolysis[1]. | 3-Hydroxy-2-methylpropanoic acid derivatives (Substitution)[1]. | Store in anhydrous solvents and under an inert atmosphere[1]. |

| Light | Brominated compounds can undergo photodegradation, especially under UV light[1]. | Not specified in search results. | Store in amber glassware or opaque containers[1]. |

| Heat | Heating may lead to expansion or decomposition[2]. Thermal decomposition can release irritating gases and vapors[3]. | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides[4]. | Avoid exposure to heat, sparks, open flames, and other ignition sources[3][5]. |

| Oxidation | The hydroxyl group can be oxidized[1]. | 3-Bromo-2-oxopropanoic acid[1]. | Store away from strong oxidizing agents[3][4][5][6]. |

| Reduction | The carboxylic acid group can be reduced[1]. | 3-Bromo-2-hydroxy-2-methylpropanol[1]. | Store away from reducing agents[4]. |

Recommended Storage and Handling

Proper storage is essential to prevent degradation and ensure the safety of laboratory personnel. The compound is corrosive and can cause severe skin burns and eye damage[2][6]. Therefore, strict adherence to handling and storage protocols is mandatory.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale & Details |

| Temperature | Store in a cool, dry place[2][3][6]. One variant suggests storage at -20°C[1], while another indicates room temperature is acceptable. | Follow the specific storage temperature recommended by the supplier. "Cool" generally implies a temperature between 2°C and 8°C. |

| Atmosphere | For maximum stability, store under an inert atmosphere (e.g., argon)[1]. | Prevents hydrolysis and oxidation. |

| Container | Keep containers securely sealed in their original packaging[2][3]. Use amber glassware or opaque containers[1]. Lined metal or plastic pails are also suitable[2]. | Protects from light and moisture. Prevents contamination and leakage. Do not use aluminum or galvanized containers[2]. |

| Ventilation | Store in a well-ventilated area[2][3][6][7]. | Prevents the accumulation of potentially harmful vapors. |

| Incompatible Materials | Store away from bases, reducing agents, strong oxidizing agents, and foodstuff containers[2][3][4][5][6]. | Prevents hazardous chemical reactions. |

| General Handling | Handle in accordance with good industrial hygiene and safety practices[3]. Use in a well-ventilated area or under a chemical fume hood[2][6]. Wear protective gloves, clothing, and eye/face protection[2][3][7]. Wash hands thoroughly after handling[2][3]. | Minimizes risk of exposure and contamination. |

Experimental Protocols & Workflows

While specific, detailed experimental protocols for stability testing were not found in the provided search results, a logical workflow for the safe handling and storage of this compound can be established. This workflow ensures that the compound's integrity is maintained from receipt to disposal.

Caption: Logical workflow for handling and storing this compound.

Conclusion

The chemical stability of this compound is contingent upon strict control of its environment. Key sensitivities to hydrolysis, light, and heat necessitate storage in cool, dry, and dark conditions, preferably under an inert atmosphere for long-term preservation. Adherence to the handling and storage guidelines outlined in this document, in conjunction with supplier-specific recommendations, will ensure the compound's integrity for research and development applications and maintain a safe laboratory environment.

References

- 1. (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 106089-20-7 | Benchchem [benchchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Nucleophilic Substitution Reactions of 3-Bromo-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-hydroxypropanoic acid is a versatile bifunctional molecule of significant interest in organic synthesis and drug development. Its structure, featuring a carboxylic acid, a hydroxyl group, and a reactive bromine atom at the β-position, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, detailing reaction mechanisms, stereochemistry, and potential applications. While specific quantitative data for this exact molecule is limited in publicly available literature, this document compiles known principles and provides generalized experimental protocols based on reactions of analogous α-halo acids.

Introduction

This compound, also known as β-bromo-α-hydroxypropanoic acid, is a halogenated hydroxy acid. The presence of a bromine atom, a good leaving group, adjacent to a chiral center and in proximity to two oxygen-containing functional groups, imparts unique reactivity to the molecule. Nucleophilic substitution reactions at the C3 position are a key feature of its chemistry, enabling the synthesis of a diverse range of derivatives with potential biological activities. These derivatives are valuable as building blocks in the synthesis of pharmaceuticals, including antimicrobial and anticancer agents. The molecule's structural similarity to natural substrates also makes it a candidate for studies on enzyme inhibition.

General Reaction Mechanisms

The primary mechanism for nucleophilic substitution at the C3 position of this compound is the bimolecular nucleophilic substitution (SN2) reaction . This is due to the primary nature of the carbon bearing the bromine atom.

Key characteristics of the SN2 reaction for this substrate include:

-

Stereochemistry: The reaction proceeds with a complete inversion of configuration at the C3 stereocenter.

-

Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile.

-

Reactivity: The presence of the electron-withdrawing carboxylic acid and hydroxyl groups can influence the electrophilicity of the C-Br bond, enhancing its reactivity towards nucleophiles compared to simple alkyl bromides.

A logical workflow for considering the nucleophilic substitution reactions of this compound is outlined below.

Caption: Logical workflow for substitution reactions.

Key Nucleophilic Substitution Reactions

Substitution with Hydroxide Ion

The reaction with hydroxide ions (e.g., from sodium hydroxide) results in the formation of 2,3-dihydroxypropanoic acid (glyceric acid). This reaction is a classic example of an SN2 displacement of a halide.

Reaction Scheme:

Br-CH₂-CH(OH)-COOH + OH⁻ → HO-CH₂-CH(OH)-COOH + Br⁻

Stereochemistry: If the starting material is an enantiomerically pure form of this compound, the reaction will proceed with inversion of configuration at the C3 carbon.

Substitution with Ammonia

Treatment with ammonia yields 3-amino-2-hydroxypropanoic acid. This reaction provides a route to β-amino-α-hydroxy acids, which are important chiral building blocks.

Reaction Scheme:

Br-CH₂-CH(OH)-COOH + NH₃ → H₂N-CH₂-CH(OH)-COOH + HBr

Substitution with Azide Ion

The reaction with sodium azide is a valuable method for introducing a nitrogen functionality, which can be subsequently reduced to an amine or used in click chemistry. This reaction produces 3-azido-2-hydroxypropanoic acid.

Reaction Scheme:

Br-CH₂-CH(OH)-COOH + N₃⁻ → N₃-CH₂-CH(OH)-COOH + Br⁻

Intramolecular Cyclization (Epoxide Formation)

Under basic conditions, the carboxylate group can act as an internal nucleophile, displacing the bromide ion to form an epoxide ring. This intramolecular SN2 reaction yields a glycidic acid derivative. The reaction is driven by the formation of a stable three-membered ring.

Reaction Scheme:

Br-CH₂-CH(OH)-COOH + Base → O-CH₂-CH-COOH (epoxide) + H-Base⁺ + Br⁻

The mechanism for base-catalyzed intramolecular cyclization is depicted below.

Caption: Intramolecular cyclization mechanism.

Quantitative Data

Specific kinetic data and percentage yields for the nucleophilic substitution reactions of this compound are not extensively reported in readily accessible literature. However, for analogous α-bromo carboxylic acids, SN2 reactions with good nucleophiles are generally efficient. The table below provides a template for the type of quantitative data that would be essential for optimizing these reactions. Researchers are encouraged to determine these values empirically for their specific reaction conditions.

| Nucleophile | Product | Reaction Conditions (Solvent, Temp.) | Reaction Time | Yield (%) | Rate Constant (k) | Reference |

| NaOH | 2,3-Dihydroxypropanoic acid | Water/Ethanol, Reflux | tbd | tbd | tbd | Generic |

| NH₃ (aq) | 3-Amino-2-hydroxypropanoic acid | Water, Room Temp. | tbd | tbd | tbd | Generic |

| NaN₃ | 3-Azido-2-hydroxypropanoic acid | DMF/Water, 50 °C | tbd | tbd | tbd | Generic |

| Internal (Base) | Glycidic Acid | Water, Base | tbd | tbd | tbd | Generic |

tbd = to be determined experimentally.

Experimental Protocols (Generalized)

The following are generalized protocols for the nucleophilic substitution reactions of this compound. These are based on standard procedures for α-halo acids and should be adapted and optimized for the specific substrate and desired scale.

Synthesis of 2,3-Dihydroxypropanoic Acid (via Hydroxide Substitution)

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Standard reflux apparatus

-

Extraction and purification equipment

Procedure:

-

Dissolve this compound in a 1:1 mixture of ethanol and water in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (1.1 equivalents) dropwise to the stirred solution.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the excess base and then acidify the solution to a pH of approximately 2 with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of 3-Amino-2-hydroxypropanoic Acid (via Ammonia Substitution)

Materials:

-

This compound

-

Aqueous ammonia (excess)

-

Standard reaction vessel

-

Purification equipment (e.g., ion-exchange chromatography)

Procedure:

-

In a sealed reaction vessel, dissolve this compound in an excess of concentrated aqueous ammonia.

-

Stir the mixture at room temperature for an extended period (e.g., 24-48 hours), monitoring the reaction by TLC or NMR.

-

Upon completion, remove the excess ammonia under reduced pressure.

-

The resulting residue, containing the amino acid and ammonium bromide, can be purified by ion-exchange chromatography.

Intramolecular Cyclization to Glycidic Acid

Materials:

-

This compound

-

A strong base (e.g., sodium hydride or a non-nucleophilic base) in an aprotic solvent, or an aqueous solution of a base like sodium hydroxide.

-

Standard reaction apparatus

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of a strong base.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water.

-

Acidify the aqueous solution with a dilute acid.

-

Extract the glycidic acid product with an appropriate organic solvent.

-

Dry, concentrate, and purify the product as necessary.

Applications in Drug Development

Derivatives of this compound are being investigated for their potential as therapeutic agents. The general mechanism of action for many antimicrobial and anticancer agents involves the inhibition of essential enzymes or the disruption of cellular membranes.

Enzyme Inhibition

The structural features of this compound derivatives allow them to act as substrate mimics and potential inhibitors of various enzymes. For instance, halogenated propanoic acid derivatives have been shown to inhibit enzymes involved in metabolic pathways.

The general process of enzyme inhibition by a competitive inhibitor is illustrated below.

Caption: Competitive enzyme inhibition model.

Antimicrobial Activity

Halogenated organic compounds are known for their antimicrobial properties. The mechanism of action can be multifaceted, including the disruption of cell membranes, inhibition of protein synthesis, and interference with metabolic pathways. Derivatives of functionalized propanoic acids have shown promise as antimicrobial agents against a range of pathogens.

Conclusion

This compound is a valuable and reactive molecule with significant potential for the synthesis of complex and biologically active compounds. Its nucleophilic substitution reactions, primarily proceeding via an SN2 mechanism, allow for the introduction of a wide array of functional groups with predictable stereochemical outcomes. While detailed quantitative and procedural data for this specific compound are not widely published, the principles of α-halo acid chemistry provide a strong foundation for its synthetic applications. Further research to quantify the kinetics and yields of its key reactions and to elucidate the specific biological signaling pathways affected by its derivatives will be crucial for fully realizing its potential in drug discovery and development.

Methodological & Application

Synthesis of 3-Bromo-2-hydroxypropanoic Acid from Lactic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-bromo-2-hydroxypropanoic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available biorenewable resource, lactic acid. The synthesis is presented as a two-step process involving the initial dehydration of lactic acid to acrylic acid, followed by a bromohydrin formation reaction.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its bifunctional nature, possessing both a hydroxyl and a bromo group on a carboxylic acid scaffold, allows for diverse chemical modifications and the introduction of this three-carbon unit into larger molecular frameworks. The use of lactic acid, a product of carbohydrate fermentation, as a starting material offers a sustainable and cost-effective approach to the synthesis of this important chemical entity.

This protocol details the catalytic vapor-phase dehydration of lactic acid to acrylic acid and the subsequent chemo- and regioselective bromohydrin formation using N-bromosuccinimide. The methodologies are described with the necessary reaction parameters, purification techniques, and characterization data to guide researchers in the successful synthesis of the target compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents/Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Dehydration of Lactic Acid | Phosphate-based catalyst on an inert support | 350 - 450 | Continuous flow | 40 - 60 |

| 2 | Bromohydrin Formation | N-Bromosuccinimide (NBS), Water, DMSO | 0 | 0.5 - 2 | 70 - 85 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₃H₅BrO₃ |

| Molecular Weight | 168.97 g/mol |

| Appearance | Off-white solid |

| Melting Point | 89-94 °C[1] |

| ¹H NMR (Solvent: CDCl₃) | δ (ppm): 3.75 (dd, 1H), 3.95 (dd, 1H), 4.50 (t, 1H), 11.5 (br s, 1H) |

| ¹³C NMR (Solvent: CDCl₃) | δ (ppm): 37.5, 71.0, 175.0 |

| IR (KBr, cm⁻¹) | 3450 (O-H, broad), 2980 (C-H), 1720 (C=O), 1250 (C-O), 650 (C-Br) |

Experimental Protocols

Step 1: Catalytic Dehydration of Lactic Acid to Acrylic Acid

This protocol describes the vapor-phase dehydration of lactic acid using a supported phosphate catalyst.

Materials:

-

Lactic acid (85-90% aqueous solution)

-

Phosphate-based catalyst (e.g., sodium phosphate supported on silica)

-

Inert gas (e.g., Nitrogen)

-

Fixed-bed reactor tube (e.g., quartz or stainless steel)

-

Tube furnace

-

Condenser and collection flask

-

High-performance liquid chromatograph (HPLC) for analysis

Procedure:

-

Catalyst Preparation: Prepare the catalyst by impregnating a silica support with a solution of sodium phosphate. Dry the impregnated support and calcine it at a high temperature (e.g., 400-500 °C) for several hours.

-

Reactor Setup: Pack the fixed-bed reactor with the prepared catalyst. Place the reactor inside a tube furnace and connect an inert gas line and a liquid feed line. Connect the outlet of the reactor to a condenser and a collection flask cooled in an ice bath.

-

Reaction: Heat the furnace to the desired reaction temperature (e.g., 375 °C). Start the flow of inert gas through the reactor.

-

Lactic Acid Feed: Pump an aqueous solution of lactic acid (e.g., 20 wt%) into a vaporizer and then into the reactor at a controlled flow rate.

-

Product Collection: The gaseous product stream is passed through the condenser, and the liquid acrylic acid and water are collected in the cooled flask.

-

Purification and Analysis: The collected liquid is a mixture of acrylic acid, water, and unreacted lactic acid. The acrylic acid can be purified by distillation. The conversion of lactic acid and the yield of acrylic acid can be determined by HPLC analysis.

Step 2: Synthesis of this compound from Acrylic Acid

This protocol describes the bromohydrin formation from acrylic acid using N-bromosuccinimide.

Materials:

-

Acrylic acid

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acrylic acid (1.0 eq.) in a mixture of DMSO and water (e.g., 1:1 v/v). Cool the flask in an ice bath to 0 °C.

-

Addition of NBS: Slowly add N-bromosuccinimide (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield this compound as an off-white solid.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway from lactic acid to the final product.

References

Application Notes and Protocols for the Enzymatic Synthesis of 3-Bromo-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of 3-Bromo-2-hydroxypropanoic acid, a valuable chiral building block in pharmaceutical and chemical industries. The synthesis leverages the stereospecific and efficient catalytic activity of 2-haloacid dehalogenases. These enzymes offer a green and sustainable alternative to traditional chemical methods, operating under mild reaction conditions with high selectivity. This guide outlines the theoretical background, experimental procedures, required materials, and data analysis techniques for this biocatalytic process.

Introduction

This compound is a key intermediate in the synthesis of various bioactive molecules. Traditional chemical synthesis routes often involve harsh reagents, multiple steps, and can result in racemic mixtures, necessitating challenging and costly chiral resolutions. Enzymatic synthesis, employing 2-haloacid dehalogenases, presents an attractive alternative, offering high enantioselectivity and environmentally benign reaction conditions.[1]

2-haloacid dehalogenases (DEX) are a class of hydrolytic enzymes that catalyze the cleavage of a carbon-halogen bond at the α-position of short-chain haloalkanoic acids, yielding the corresponding 2-hydroxyalkanoic acid.[2][3] These enzymes are classified based on their stereospecificity: L-DEX acts on L-2-haloalkanoic acids to produce D-2-hydroxyalkanoic acids, D-DEX converts D-2-haloalkanoic acids to L-2-hydroxyalkanoic acids, and DL-DEX can act on both enantiomers.[3][4] The reaction proceeds via a nucleophilic substitution mechanism, typically with inversion of the stereochemical configuration at the C2 center.[5]

This protocol focuses on the use of a suitable 2-haloacid dehalogenase for the conversion of 2,3-dibromopropanoic acid to this compound.

Signaling Pathways and Experimental Workflow

The enzymatic synthesis of this compound follows a straightforward catalytic pathway. The experimental workflow involves substrate preparation, enzymatic reaction, and product analysis.

Caption: Enzymatic conversion of 2,3-dibromopropanoic acid.

Caption: General experimental workflow for enzymatic synthesis.

Data Presentation

| Parameter | Typical Value/Range | Method of Determination |

| Enzyme Source | Pseudomonas sp., Rhizobium sp., etc. | Enzyme supplier information or microbial screening |

| Substrate | 2,3-Dibromopropanoic acid | Commercially available or synthesized |

| Enzyme Concentration | 0.1 - 1.0 mg/mL | Bradford or BCA protein assay |